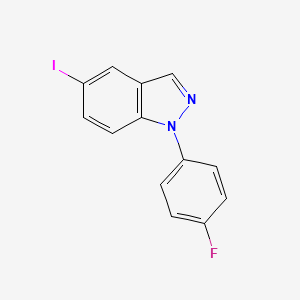

1-(4-fluorophenyl)-5-iodo-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Fluorophenyl)-5-iodo-1H-indazole is a fluorinated and iodinated indazole derivative characterized by a bicyclic aromatic system (indazole core) substituted with a fluorine atom at the para position of the phenyl ring and an iodine atom at the 5-position of the indazole moiety. Its molecular formula is C₁₃H₈FIN₂, with a molecular weight of 362.12 g/mol. The compound’s structure combines halogen atoms (F and I) known to influence electronic properties, lipophilicity, and binding interactions in medicinal chemistry .

Comparison with Similar Compounds

Halogen Substituent Effects on Activity and Stability

The presence and position of halogens (F, Cl, Br, I) significantly impact the physicochemical and biological properties of aromatic heterocycles. A comparative analysis is provided below:

Key Observations :

- Electronegativity and Activity : In chalcone derivatives (e.g., 2j vs. 2h), replacing bromine (Br) with chlorine (Cl) at the para position of ring A and fluorine (F) with methoxy (OCH₃) in ring B reduces inhibitory potency (IC₅₀ increases from 4.7 μM to 13.8 μM) . This aligns with the trend that higher electronegativity of substituents (F > Cl > OCH₃) correlates with enhanced activity, likely due to improved electron-withdrawing effects and target binding.

Structural Analogues and Isostructural Compounds

Compounds 4 and 5 () are isostructural indazole-triazole hybrids with halogen substitutions (Cl vs. F). Both exhibit nearly identical crystal packing (triclinic, P̄1 symmetry) but differ in halogen-induced intermolecular interactions:

- Compound 4 : 4-Chlorophenyl substituent.

- Compound 5 : 4-Fluorophenyl substituent.

The smaller van der Waals radius of F (1.47 Å) vs. Cl (1.75 Å) results in tighter molecular packing and altered solubility profiles . For this compound, the larger iodine atom (1.98 Å) may reduce crystallinity compared to fluorine analogs but enhance halogen bonding in biological targets .

Core Heterocycle Comparison: Indazole vs. Imidazole

- Indazole Derivatives: this compound shares structural similarity with 4-chloro-5-fluoro-1H-indazole, a known intermediate in kinase inhibitor synthesis. Indazoles are favored for their metabolic stability and dual hydrogen-bonding capacity .

- Imidazole Derivatives: SB 202190 (4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole) is a p38 MAP kinase inhibitor.

Data Tables

Table 1. Comparative Halogen Effects on Enzyme Inhibition (Chalcones)

| Compound | Substituents (Ring A/B) | IC₅₀ (μM) |

|---|---|---|

| 2j | Br (4-A), I (5-A), F (4-B) | 4.7 |

| 2h | Cl (4-A), I (5-A), OCH₃ (4-B) | 13.8 |

| 2n | OCH₃ (4-A), I (5-A), F (4-B) | 25.1 |

| 2p | OCH₃ (4-A), I (5-A), OCH₃ (4-B) | 70.8 |

Table 2. Structural Comparison of Halogenated Indazoles

| Compound | Halogens (Position) | Molecular Weight | Key Application |

|---|---|---|---|

| This compound | F (4-phenyl), I (5-indazole) | 362.12 | Kinase inhibitor candidate |

| 4-Chloro-5-fluoro-1H-indazole | Cl (4), F (5) | 170.57 | Anticancer intermediate |

| 6-Fluoro-1H-indazole | F (6) | 136.11 | PET imaging probes |

Properties

Molecular Formula |

C13H8FIN2 |

|---|---|

Molecular Weight |

338.12 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-5-iodoindazole |

InChI |

InChI=1S/C13H8FIN2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16-17/h1-8H |

InChI Key |

YCVHBKDPEORDOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C=C(C=C3)I)C=N2)F |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.